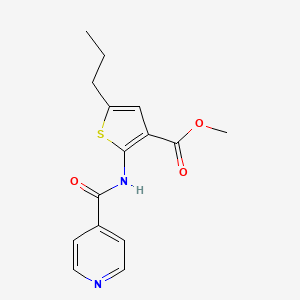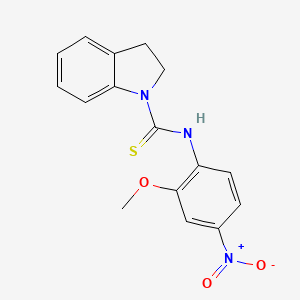![molecular formula C21H33NO8 B4624163 4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)
4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, including the formation of pyran rings, functionalization of aromatic compounds, and the introduction of ester groups. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized through the treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating a method for creating complex molecules with pyran rings (L. Minga, 2005).
Molecular Structure Analysis
The crystal and molecular structure of compounds similar in complexity can be determined using X-ray diffraction methods. The analysis reveals details about the spatial arrangement, bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties. For instance, ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxopyrano[3,2-c]pyran-3-carboxylate's structure was elucidated, showing its planar pyran ring and amino group interactions (D. Shi et al., 2004).
Chemical Reactions and Properties
Chemical properties, including reactivity with other substances, are dictated by the molecule's functional groups and structure. For example, the treatment of certain pyrazole derivatives with aldehydes in the presence of a catalyst can lead to new compounds with potential biological activity, indicating how functional group chemistry can be exploited for creating derivatives with desired properties (S. G. Nayak & B. Poojary, 2019).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on synthesizing derivatives and analogs related to this compound, aiming to explore its chemical properties and potential applications. For instance, studies have investigated the synthesis of tetrahydroquinoline derivatives and enaminones, showcasing the versatility of pyran derivatives in chemical synthesis (Bombarda et al., 1992; Brbot-Šaranović et al., 2000). These studies contribute to a deeper understanding of the compound's chemical framework and its potential for generating new chemical entities.
Pharmacological Research
While avoiding the discussion of drug use and side effects, it is noteworthy that the compound and its derivatives have been explored for their potential pharmacological properties. For example, research into carboxamide derivatives of benzo[b][1,6]naphthyridines has shown significant cytotoxic activities, hinting at the potential therapeutic applications of similar compounds (Deady et al., 2003).
Biomimetic Syntheses
The compound's framework has also been utilized in biomimetic syntheses, aiming to replicate natural product synthesis pathways. Studies like those by Griffin, Leeper, and Staunton (1984) have explored the synthesis of polyketide aromatics from pyrylium salts, demonstrating the compound's utility in generating complex organic structures (Griffin et al., 1984).
Catalytic and Inhibitory Activities
Further research has delved into the compound's potential catalytic and inhibitory activities. For example, studies have investigated its role in the synthesis of Schiff bases and their potential biological activities, providing insights into the compound's utility in bioorganic chemistry and pharmacology (Nayak & Poojary, 2019).
Antioxidant Properties
Explorations into the antioxidant properties of derivatives related to this compound have also been conducted, offering potential avenues for its application in addressing oxidative stress-related conditions (Hussain, 2016).
Propiedades
IUPAC Name |
4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]-2-ethyl-2-methyloxan-4-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.C2H2O4/c1-5-18(2)14-19(21,9-11-24-18)8-10-20-13-15-6-7-16(22-3)17(12-15)23-4;3-1(4)2(5)6/h6-7,12,20-21H,5,8-11,13-14H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLNNXIBOVDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[(3,4-Dimethoxyphenyl)methylamino]ethyl]-2-ethyl-2-methyloxan-4-ol;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)

![6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624098.png)
![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)
![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)
![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)


